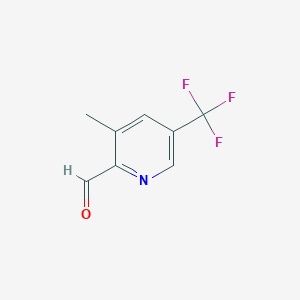

3-Methyl-5-(trifluoromethyl)picolinaldehyde

Description

3-Methyl-5-(trifluoromethyl)picolinaldehyde is a pyridine-derived aldehyde with substituents at positions 3 (methyl) and 5 (trifluoromethyl). The compound features a reactive aldehyde group at position 2, a methyl group at position 3, and a trifluoromethyl group at position 5. Such substitutions are critical in medicinal chemistry and agrochemical research due to their influence on electronic properties, lipophilicity, and metabolic stability .

Properties

IUPAC Name |

3-methyl-5-(trifluoromethyl)pyridine-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO/c1-5-2-6(8(9,10)11)3-12-7(5)4-13/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTWJJVKCNUEJAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1C=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60856449 | |

| Record name | 3-Methyl-5-(trifluoromethyl)pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60856449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

780800-84-2 | |

| Record name | 3-Methyl-5-(trifluoromethyl)pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60856449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 3-methylpyridine with trifluoromethylating agents under controlled conditions to achieve the desired substitution pattern .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-5-(trifluoromethyl)picolinaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed:

Oxidation: 3-Methyl-5-(trifluoromethyl)picolinic acid.

Reduction: 3-Methyl-5-(trifluoromethyl)picolinyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methyl-5-(trifluoromethyl)picolinaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s unique structure makes it a valuable probe in studying enzyme mechanisms and interactions.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Methyl-5-(trifluoromethyl)picolinaldehyde involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their properties:

Key Differences and Implications

Electronic Effects and Reactivity

- Aldehyde vs. Ester/Carboxylic Acid : The aldehyde group in 3-methyl-5-(trifluoromethyl)picolinaldehyde enhances electrophilicity, making it reactive toward nucleophiles (e.g., in condensation reactions). In contrast, methyl esters (e.g., CAS 1803834-87-8) and carboxylic acids (e.g., CAS 796090-24-9) are less reactive but offer better stability for storage .

- Substituent Effects: Methyl (C3) vs. Trifluoromethyl (C5): This group enhances lipophilicity and resistance to oxidative metabolism, a feature shared across all compared compounds .

Physicochemical Properties

- Solubility : The target compound’s solubility is expected to be lower than 5-(trifluoromethyl)picolinaldehyde (Log S -2.0) due to the added methyl group .

- Boiling Point : Methyl esters (e.g., CAS 1803834-87-8) exhibit higher boiling points (241.8°C) than aldehydes due to stronger dipole-dipole interactions .

Biological Activity

3-Methyl-5-(trifluoromethyl)picolinaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C8H6F3N

- Molecular Weight : 185.14 g/mol

- CAS Number : 879920-64-9

The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which can influence the biological activity of the compound.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| BxPC-3 (pancreatic) | 0.051 |

| Panc-1 (pancreatic) | 0.066 |

| WI38 (normal fibroblast) | 0.36 |

These values suggest that the compound is more potent against cancer cells compared to normal cells, highlighting its potential as an anticancer agent .

The mechanism through which this compound exerts its biological effects is believed to involve:

- DNA Intercalation : The compound may intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes that are crucial for cancer cell survival and proliferation.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cancer cells, promoting apoptosis.

Study 1: Antiproliferative Activity

In a study assessing the antiproliferative effects of various compounds, this compound was found to significantly reduce cell viability in pancreatic cancer cell lines after a 24-hour exposure period. The IC50 values were notably lower than those of conventional chemotherapeutics, indicating a potential for development as a novel therapeutic agent .

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study revealed that modifications to the picolinaldehyde structure could enhance its biological activity. The introduction of electron-withdrawing groups like trifluoromethyl was shown to improve potency against certain cancer types while maintaining selectivity for malignant cells over normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.